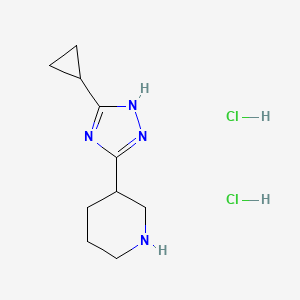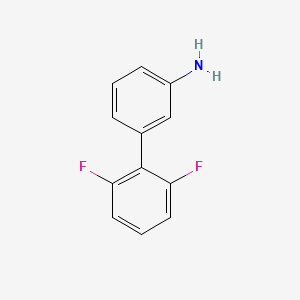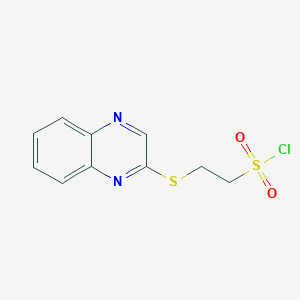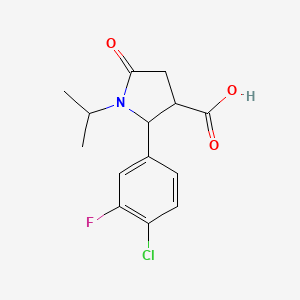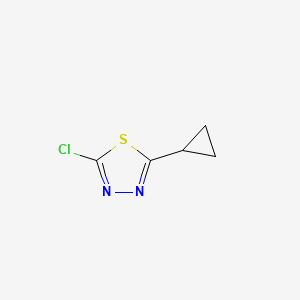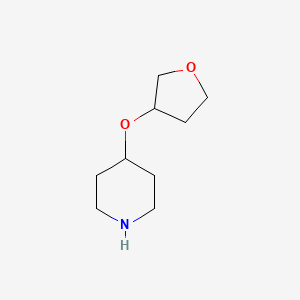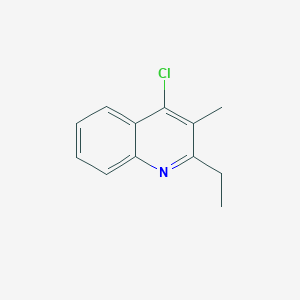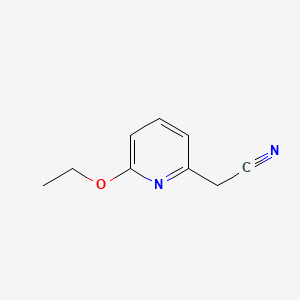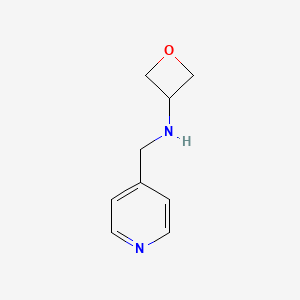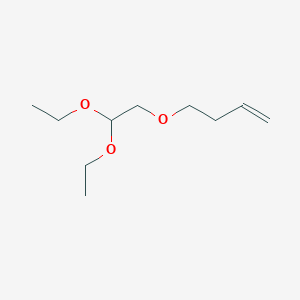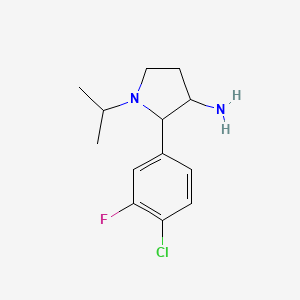
2-(4-Chloro-3-fluorophenyl)-1-(propan-2-yl)pyrrolidin-3-amine
Vue d'ensemble
Description
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.
Synthesis Analysis
This involves detailing the methods and reagents used in the synthesis of the compound, along with the reaction conditions and yield.Molecular Structure Analysis
This would involve discussing the compound’s molecular geometry, bond lengths and angles, hybridization states, and any notable structural features.Chemical Reactions Analysis
This section would detail the compound’s reactivity, including common reactions it undergoes, the conditions required for these reactions, and the products formed.Physical And Chemical Properties Analysis
This section would detail the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as acidity/basicity, reactivity, stability, etc.).Applications De Recherche Scientifique
Arylmethylidenefuranones and Heterocyclic Amines Synthesis
Research by Kamneva et al. (2018) systematizes data on reactions of arylmethylidene derivatives with various nucleophiles, demonstrating the versatility of heterocyclic compounds in synthesizing a wide range of acyclic, cyclic, and heterocyclic compounds, including amides and pyrrolones. This indicates a potential pathway for the synthesis of complex molecules, possibly including compounds similar to the one , emphasizing the role of such structures in creating pharmacologically active molecules (Kamneva, Anis’kova, & Egorova, 2018).
PFAS Removal by Amine-functionalized Sorbents
Ateia et al. (2019) discuss the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) using amine-containing sorbents, suggesting that structures incorporating amines, such as the compound , could be applied in environmental remediation technologies. The study highlights how amine-functionalized materials can offer solutions for water treatment, potentially contributing to the development of novel purification methods (Ateia, Alsbaiee, Karanfil, & Dichtel, 2019).
Pyrrolidine in Drug Discovery
Li Petri et al. (2021) review the significance of the pyrrolidine ring in medicinal chemistry, highlighting its utility in designing compounds for treating human diseases due to its stereochemistry and 3D coverage. This underscores the importance of pyrrolidine derivatives, like the compound of interest, in drug discovery, offering insights into their role in enhancing pharmacophore space exploration (Li Petri, Raimondi, Spanò, Holl, Barraja, & Montalbano, 2021).
Biogenic Amines and Food Safety
Bulushi et al. (2009) provide an extensive review of biogenic amines in fish, discussing their roles in intoxication, spoilage, and nitrosamine formation. This research area could be relevant to understanding the interactions of biogenic amines with compounds like "2-(4-Chloro-3-fluorophenyl)-1-(propan-2-yl)pyrrolidin-3-amine," especially in food safety and preservation contexts (Bulushi, Poole, Deeth, & Dykes, 2009).
Safety And Hazards
This section would detail any known hazards associated with the compound, such as toxicity, flammability, environmental impact, etc., along with appropriate safety precautions.
Orientations Futures
This section would discuss potential future research directions or applications for the compound, based on its known properties and activities.
Please consult with a qualified professional or refer to specific scientific literature for accurate information.
Propriétés
IUPAC Name |
2-(4-chloro-3-fluorophenyl)-1-propan-2-ylpyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClFN2/c1-8(2)17-6-5-12(16)13(17)9-3-4-10(14)11(15)7-9/h3-4,7-8,12-13H,5-6,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICBHPSKIKLGCED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(C1C2=CC(=C(C=C2)Cl)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-3-fluorophenyl)-1-(propan-2-yl)pyrrolidin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



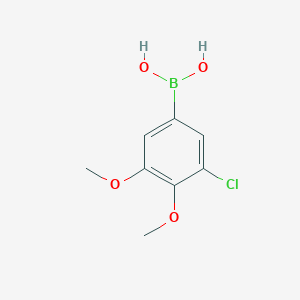
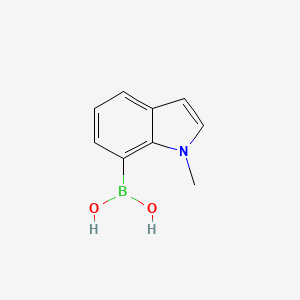
![Ethyl 2-(5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)acetate hydrochloride](/img/structure/B1426787.png)
![2,4-Dichloro-6,7-dihydro-5H-cyclopenta[b]pyridine hydrochloride](/img/structure/B1426788.png)
